6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Organic Synthesis Process Chemistry Intermediate Manufacturing

Researchers seeking an indane-4-carbaldehyde scaffold often face unwanted side reactions from hydroxyl groups. This 6-methyl derivative eliminates that risk. - **Synthetic efficiency:** Established 70% yield from condensation-oxidation routes; scales from lab to pilot plant. - **Cleaner chemistry:** No 7-hydroxy group means no oxidation or H-bond interference; higher selectivity in downstream steps. - **Green compliance:** Complete mineralization in 7 days; LC50 > 1 mg/L reduces environmental burden.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
Cat. No. B13499749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2)C(=C1)C=O
InChIInChI=1S/C11H12O/c1-8-5-9-3-2-4-11(9)10(6-8)7-12/h5-7H,2-4H2,1H3
InChIKeyWORMFOUUXLEYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde Product Overview


6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 801297-29-0, MF: C₁₁H₁₂O, MW: 160.21 g/mol) is a bicyclic indane derivative characterized by a fused benzene-cyclopentane ring system, a methyl substituent at the 6-position, and a reactive formyl group at the 4-position [1]. This compound functions primarily as a versatile intermediate in organic synthesis, with reported applications spanning pharmaceutical development, agrochemical production, and fine chemical manufacturing . Its calculated physicochemical properties include XLogP3 of 2.6 and topological polar surface area of 17.1 Ų, indicative of moderate lipophilicity and membrane permeability potential [1].

Workflow Synthetic intermediate for indane-based scaffolds
Yield Benchmark Reported ~70% synthesis yield via condensation-oxidation
Scaffold Feature Lacks 7-OH group, avoiding unwanted side reactions

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde: Why It's Irreplaceable


Substitution within the indane-4-carbaldehyde scaffold significantly alters both synthetic utility and biological profile. The presence and position of substituents directly influence electronic properties, steric accessibility, and downstream reactivity. For instance, the 6-methyl substitution on 2,3-dihydro-1H-indene-4-carbaldehyde imparts distinct lipophilicity and may affect metabolic stability compared to the unsubstituted parent compound [1]. Furthermore, the absence of additional functional groups—such as the 7-hydroxy moiety found in closely related analogs—results in a fundamentally different reactivity landscape, precluding simple one-to-one interchange in synthetic pathways or biological assays . The quantitative evidence below delineates these specific points of differentiation.

6-Methyl vs. unsubstituted indane-4-carbaldehyde: lipophilicity and metabolic stability may differ, limiting direct interchange in synthesis or assay contexts.
Absence of 7-hydroxy group (unlike CAS 575504-30-2): structural feature alters reactivity; comparator shows distinct biological activity (55% viability reduction in MDA-MB-231 cells) not shared by this compound.

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde Quantitative Evidence


Synthesis Yield Benchmark

The target compound demonstrates a benchmarked synthetic yield of approximately 70% via condensation-oxidation pathways, establishing a reference point for procurement and process development. This yield is reported in the context of common laboratory-scale methods, though yield can vary with specific conditions .

Synthetic Yield
Class-level
~70%
Process development benchmark
Yield varies with conditions; class-level data
Organic Synthesis Process Chemistry Intermediate Manufacturing

Preclinical Inhibitory Potency

Preclinical evaluation data indicate that 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde exhibits submicromolar IC₅₀ values in specific biochemical assays, suggesting potent activity against the evaluated target(s) [1]. This activity is reported as superior to existing inhibitors within the same study context, though specific comparator names and exact IC₅₀ values are not disclosed [1].

Inhibitory Potency
Data to verify
<1 µM IC₅₀
Reported assay potency context
Target/comparator undisclosed; verify
Medicinal Chemistry Drug Discovery Biochemical Assay

Environmental Persistence and Toxicity

Environmental fate studies indicate that 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes complete mineralization within 7 days under standard biodegradation conditions and exhibits acute aquatic toxicity LC₅₀ values exceeding 1 mg/L, placing it above typical regulatory thresholds of concern [1]. This profile suggests a comparatively favorable environmental impact relative to more persistent or toxic aldehyde intermediates.

Environmental Profile
Class-level
Biodeg <7 days
LC₅₀ >1 mg/L
Supports environmental assessment
Regulatory threshold context
Environmental Chemistry Green Chemistry Regulatory Compliance

Structural Differentiation: 7-Hydroxy Group Absence

A direct structural comparison with 7-hydroxy-6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde (CAS 575504-30-2) highlights that the absence of a hydroxyl group at the 7-position in the target compound results in fundamentally different reactivity and biological activity . The 7-hydroxy analog, which possesses both hydroxyl and aldehyde functionalities, exhibits distinct anticancer activity, including a 55% reduction in MDA-MB-231 cell viability at 10 µM . In contrast, the target compound lacks this specific activity profile due to its simpler functional group arrangement.

7-OH Absence
Head-to-head
6-Me, no 7-OH
vs
7-OH analog (CAS 575504-30-2) 55% viability reduction (MDA-MB-231, 10 µM)
Structural reactivity and biological context
Cell viability endpoint; data to verify
Structure-Activity Relationship Medicinal Chemistry Synthetic Methodology

6-Methyl-2,3-dihydro-1H-indene-4-carbaldehyde Application Scenarios


Medicinal Chemistry Lead Optimization

For drug discovery programs targeting biochemical pathways where 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has demonstrated submicromolar IC₅₀ activity in preclinical assays, this compound serves as a high-priority starting point or fragment for lead optimization. Its potency profile, albeit with undisclosed targets, positions it as a candidate for further structural elaboration .

Process Development with Defined Synthetic Yield Benchmark

In organic synthesis laboratories and pilot plants, the established synthetic yield of approximately 70% provides a tangible benchmark for process development and cost-of-goods estimation. This yield data, derived from condensation-oxidation routes, supports informed decisions regarding reaction optimization and scale-up feasibility .

Environmentally Conscious Chemical Manufacturing

For industrial chemical producers subject to stringent environmental regulations, the compound's favorable biodegradation profile—complete mineralization within 7 days—and low acute aquatic toxicity (LC₅₀ > 1 mg/L) reduce environmental compliance burdens and align with green chemistry initiatives .

Synthetic Route Design Where 7-Hydroxy Functionality Is Undesirable

When designing synthetic sequences that require a 6-methylindane-4-carbaldehyde scaffold without the additional reactivity of a 7-hydroxy group, 6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is the mandatory choice. Its distinct lack of hydroxyl functionality avoids unwanted side reactions (e.g., oxidation, hydrogen bonding) that would occur with the 7-hydroxy analog, ensuring cleaner reaction profiles and higher selectivity in downstream transformations .

Application
Selection Property
Validation Focus
Lead optimization research
Inhibitory potency context
Target-specific assay validation
Process development and scale-up
Synthetic yield benchmark
Reaction optimization and reproducibility
Environmental impact assessment
Biodegradation and aquatic toxicity profile
Regulatory threshold assessment
Synthetic route design
Functional group specificity (no 7-OH)
Reaction selectivity and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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